CRF2 Receptor Selectivity: >1000-Fold Window Versus CRF1 Compared with Urocortin I and CRF
Human Urocortin II exhibits a binding affinity (pKd) of 8.5–8.6 at the human CRF2 receptor, corresponding to a Kd of approximately 2.5–3.2 nM, compared with a pKd of 5.3–5.4 at the human CRF1 receptor (Kd ≈ 4–5 µM), yielding a selectivity ratio exceeding 1000-fold [1]. In contrast, human Urocortin I binds both CRF1 and CRF2 with high, non-selective affinity (Ki ≈ 0.4 nM and 0.3 nM, respectively), and CRF preferentially binds CRF1 over CRF2 . Urocortin III (human) is also CRF2-selective but displays a different absolute affinity and potency profile [2].
| Evidence Dimension | Binding affinity ratio CRF2:CRF1 |
|---|---|
| Target Compound Data | Human Urocortin II: pKd CRF2 = 8.5–8.6 (Kd ~2.5–3.2 nM); pKd CRF1 = 5.3–5.4 (Kd ~4–5 µM); selectivity ~1500-fold |
| Comparator Or Baseline | Urocortin I: Ki CRF1 = 0.41 nM, Ki CRF2 = 0.3 nM (non-selective); CRF: CRF1 > CRF2 affinity; Urocortin III: CRF2-selective but distinct Ki. |
| Quantified Difference | Urocortin II selectivity ratio >1000-fold for CRF2 over CRF1; Urocortin I selectivity ratio ~1.3-fold (non-selective). |
| Conditions | Radioligand binding assays on recombinant human CRF1 and CRF2 receptors expressed in cell lines (curated IUPHAR/BPS data). |
Why This Matters
Only Urocortin II provides near-absolute selectivity for CRF2 over CRF1, making it indispensable for experiments that require clean pharmacological dissection of CRF2-mediated signaling without CRF1 cross-talk.
- [1] IUPHAR/BPS Guide to Pharmacology. urocortin 2 ligand page. CRF2 receptor (Hs) pKd 8.5–8.6; CRF1 receptor (Hs) pKd 5.3–5.4. Accessed 2026. View Source
- [2] Hsu SY, Hsueh AJW. Human stresscopin and stresscopin-related peptide are selective ligands for the type 2 corticotropin-releasing hormone receptor. Nat Med. 2001;7(5):605-611. doi:10.1038/87936 View Source
